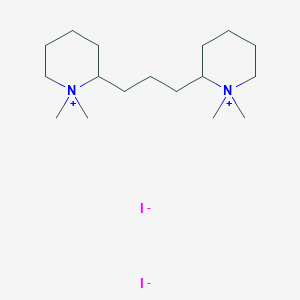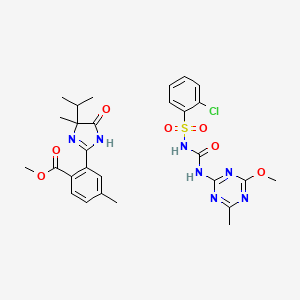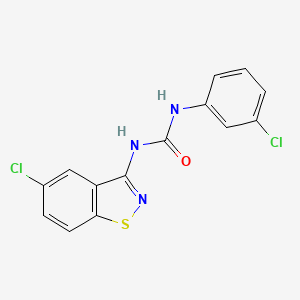
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a urea moiety connecting it to a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the following steps:
Formation of 5-Chloro-1,2-benzothiazole: This can be achieved by the cyclization of 2-chlorobenzenamine with sulfur and chlorine sources under controlled conditions.
Urea Formation: The 5-chloro-1,2-benzothiazole is then reacted with an isocyanate derivative of 3-chlorophenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and urea formation reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom at the 4-position on the phenyl ring.
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at both the benzothiazole and phenyl rings may enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
105777-87-5 |
|---|---|
Molekularformel |
C14H9Cl2N3OS |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-8-2-1-3-10(6-8)17-14(20)18-13-11-7-9(16)4-5-12(11)21-19-13/h1-7H,(H2,17,18,19,20) |
InChI-Schlüssel |
DHFQYLONKUOXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
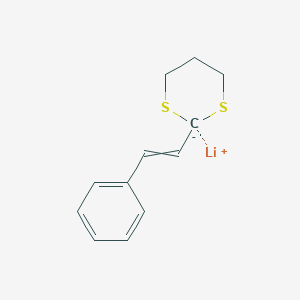
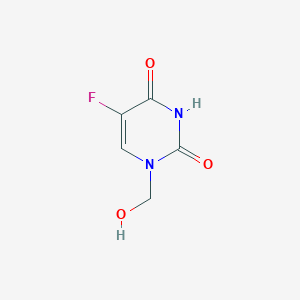
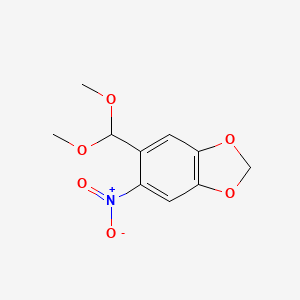

![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
